2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine
Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a dihydrobenzofuran moiety attached to a thiazolidine ring. It has a molecular formula of C11H13NOS and a molecular weight of 207.29 g/mol .
Mechanism of Action
Target of Action
Thiazolidine derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
Preparation Methods
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with thiazolidine in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Benzofuran derivatives: Exhibiting a wide range of biological activities including antiviral and anticancer properties.
Thiazolidine derivatives: Used in various therapeutic applications due to their diverse pharmacological activities.
This compound stands out due to its unique combination of a dihydrobenzofuran moiety and a thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYZMGGLZTYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3NCCS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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